Cas no 845827-14-7 (2-Bromo-5-(difluoromethoxy)pyridine)
2-Bromo-5-(difluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-(difluoromethoxy)pyridine
- 2-Bromo-5-difluoromethoxy-pyridine
- Pyridine, 2-bromo-5-(difluoromethoxy)-
- 2-Bromo-5-(difluoromethoxy)pyridine (ACI)
- 2-bromo-5-difluoromethoxypyridine
- DTXCID60581562
- DS-8300
- EN300-128743
- SCHEMBL2895317
- AKOS022186311
- DTXSID90630810
- 2-bromo-5-[(difluoromethyl)oxy]pyridine
- 845827-14-7
- MFCD13185842
- CS-D0409
- SY028174
-
- MDL: MFCD13185842
- Inchi: 1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H
- InChI Key: PYKSHJJKXWPSHM-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(Br)=NC=1)F
Computed Properties
- Exact Mass: 222.94443g/mol
- Monoisotopic Mass: 222.94443g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 22.1Ų
2-Bromo-5-(difluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ517-1g |
2-Bromo-5-(difluoromethoxy)pyridine |
845827-14-7 | 95+% | 1g |
1053.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ517-100mg |
2-Bromo-5-(difluoromethoxy)pyridine |
845827-14-7 | 95+% | 100mg |
303CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ517-5g |
2-Bromo-5-(difluoromethoxy)pyridine |
845827-14-7 | 95+% | 5g |
4207CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ517-250mg |
2-Bromo-5-(difluoromethoxy)pyridine |
845827-14-7 | 95+% | 250mg |
696CNY | 2021-05-08 | |
| Enamine | EN300-128743-100mg |
2-bromo-5-(difluoromethoxy)pyridine |
845827-14-7 | 95.0% | 100mg |
$109.0 | 2022-02-28 | |
| Enamine | EN300-128743-250mg |
2-bromo-5-(difluoromethoxy)pyridine |
845827-14-7 | 95.0% | 250mg |
$124.0 | 2022-02-28 | |
| Enamine | EN300-128743-500mg |
2-bromo-5-(difluoromethoxy)pyridine |
845827-14-7 | 95.0% | 500mg |
$140.0 | 2022-02-28 | |
| Enamine | EN300-128743-1000mg |
2-bromo-5-(difluoromethoxy)pyridine |
845827-14-7 | 95.0% | 1g |
$155.0 | 2022-02-28 | |
| Enamine | EN300-128743-2500mg |
2-bromo-5-(difluoromethoxy)pyridine |
845827-14-7 | 95.0% | 2500mg |
$255.0 | 2022-02-28 | |
| Enamine | EN300-128743-5000mg |
2-bromo-5-(difluoromethoxy)pyridine |
845827-14-7 | 95.0% | 5g |
$422.0 | 2022-02-28 |
2-Bromo-5-(difluoromethoxy)pyridine Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; 5 min, rt
1.3 Solvents: Tetrahydrofuran ; rt; 10 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 4 h, 75 °C
Production Method 2
Production Method 3
Production Method 4
2-Bromo-5-(difluoromethoxy)pyridine Raw materials
- 6-bromopyridin-3-ol
- Bromodifluoroacetic acid
- acetic acid, chlorodifluoro-
- o-Phenanthroline
- Sodium chlorodifluoroacetate
- Copper(1+),bis(1,10-phenanthroline-kN1,kN10)-, (T-4)-
- Acetic acid, 2-chloro-2,2-difluoro-, ion(1-)
2-Bromo-5-(difluoromethoxy)pyridine Preparation Products
2-Bromo-5-(difluoromethoxy)pyridine Suppliers
2-Bromo-5-(difluoromethoxy)pyridine Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-Bromo-5-(difluoromethoxy)pyridine
Professional Introduction to 2-Bromo-5-(difluoromethoxy)pyridine (CAS No. 845827-14-7)
2-Bromo-5-(difluoromethoxy)pyridine, with the CAS number 845827-14-7, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound has garnered considerable attention due to its versatile structural features, which make it a valuable building block for the development of novel bioactive molecules.
The molecular structure of 2-Bromo-5-(difluoromethoxy)pyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and a difluoromethoxy group at the 5-position. This unique arrangement provides a rich scaffold for further functionalization, enabling chemists to explore diverse chemical transformations. The presence of both bromine and difluoromethoxy groups makes this compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules.
In recent years, 2-Bromo-5-(difluoromethoxy)pyridine has been extensively studied for its potential applications in drug discovery. The pyridine core is a common motif in many pharmacologically active compounds, and modifications at the 2- and 5-positions can significantly influence biological activity. For instance, derivatives of this compound have been explored as kinase inhibitors, given the pyridine ring's ability to interact with ATP-binding sites in enzymes. The bromine atom serves as a handle for further functionalization via palladium-catalyzed reactions, while the difluoromethoxy group can enhance metabolic stability and binding affinity.
One of the most compelling aspects of 2-Bromo-5-(difluoromethoxy)pyridine is its role in synthesizing molecules with enhanced binding properties. The difluoromethoxy group, in particular, has been shown to improve oral bioavailability and reduce metabolic degradation. This has led to its incorporation into numerous drug candidates targeting various therapeutic areas, including oncology, immunology, and central nervous system disorders. Recent studies have demonstrated its utility in developing small-molecule inhibitors that disrupt protein-protein interactions critical for disease pathogenesis.
The agrochemical sector has also benefited from the versatility of 2-Bromo-5-(difluoromethoxy)pyridine. Its structural features allow for the creation of compounds with potent herbicidal and pesticidal properties. By leveraging its reactivity, researchers have designed molecules that selectively target unwanted vegetation or pests without harming crops. This aligns with the growing demand for sustainable agricultural practices, where efficiency and environmental compatibility are paramount.
The synthesis of 2-Bromo-5-(difluoromethoxy)pyridine typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromine atom and nucleophilic substitution or metal-mediated coupling reactions to install the difluoromethoxy group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In conclusion, 2-Bromo-5-(difluoromethoxy)pyridine (CAS No. 845827-14-7) is a cornerstone intermediate in modern synthetic chemistry. Its unique structural attributes and reactivity make it indispensable in pharmaceutical and agrochemical research. As our understanding of molecular interactions deepens, the demand for sophisticated intermediates like this compound is expected to grow, driving further innovation in drug discovery and material science.
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